molecular formula C6H3ClN2O4 B1345493 2-Chloro-1,4-dinitrobenzene CAS No. 619-16-9

2-Chloro-1,4-dinitrobenzene

Cat. No.: B1345493
CAS No.: 619-16-9
M. Wt: 202.55 g/mol
InChI Key: OEZJLUBWUDVTSS-UHFFFAOYSA-N
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Mechanism of Action

Target of Action

The primary targets of 2-Chloro-1,4-dinitrobenzene are the enzymes Glutathione S-transferase P and Methylated-DNA–protein-cysteine methyltransferase . These enzymes play a crucial role in detoxification and cellular defense mechanisms.

Mode of Action

This compound interacts with its targets through a process known as nucleophilic aromatic substitution . This involves the initial addition of a nucleophile to the aromatic ring, followed by the loss of a halide anion from the negatively charged intermediate . This interaction results in changes to the structure and function of the target enzymes.

Biochemical Pathways

The action of this compound affects several biochemical pathways. It is involved in the conjugation of intracellular erythrocyte glutathione (GSH), forming 2,4-dinitrophenyl-S-glutathione . This reaction is catalyzed by the enzyme Glutathione S-transferase . The compound also participates in the 1,2,4-benzenetriol pathway, which is initiated by a two-component monooxygenase .

Pharmacokinetics

It is known that the compound is used as a substrate in enzyme activity assays, suggesting that it can be absorbed and metabolized by cells .

Result of Action

The action of this compound results in several molecular and cellular effects. It is an irreversible inhibitor of human thioredoxin reductase , which can lead to changes in cellular redox status. Additionally, the compound is a potent immunogen capable of inducing contact sensitization in humans .

Action Environment

Environmental factors can influence the action, efficacy, and stability of this compound. For instance, the compound is very toxic to aquatic organisms and may cause long-term adverse effects in the aquatic environment . Therefore, it is crucial to avoid its release into the environment .

Biochemical Analysis

Biochemical Properties

2-Chloro-1,4-dinitrobenzene plays a significant role in biochemical reactions, particularly as a substrate for glutathione S-transferase (GST). This enzyme catalyzes the conjugation of glutathione to this compound, forming a glutathione conjugate that is more water-soluble and can be excreted from the cell . This interaction is crucial for the detoxification of the compound and its removal from the body. Additionally, this compound interacts with other biomolecules such as proteins and enzymes involved in oxidative stress responses .

Cellular Effects

This compound has been shown to affect various types of cells and cellular processes. In 3T3 cells, exposure to micromolar doses of this compound results in a rapid depletion of total cellular glutathione, leading to disassembly of microtubules and alterations in the cytoskeleton . This compound also induces oxidative stress in cells, leading to changes in cell signaling pathways, gene expression, and cellular metabolism . The impact on cell function includes modulation of the immune response and induction of apoptosis in certain cell types .

Molecular Mechanism

The molecular mechanism of action of this compound involves its interaction with glutathione S-transferase, leading to the formation of a glutathione conjugate . This conjugation reaction is essential for the detoxification of the compound. Additionally, this compound can act as an electrophile, reacting with nucleophilic sites on proteins and other biomolecules, leading to enzyme inhibition or activation and changes in gene expression . The compound’s ability to induce oxidative stress also plays a role in its molecular mechanism of action .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound change over time. Initially, exposure to the compound results in rapid depletion of cellular glutathione and disruption of the cytoskeleton . Prolonged incubation leads to cellular recovery, with a steady rise in glutathione levels and reassembly of microtubules . The stability and degradation of this compound in laboratory conditions can influence its long-term effects on cellular function .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound can induce mild oxidative stress and immune responses . At higher doses, it can cause significant toxicity, including severe oxidative damage, disruption of cellular structures, and induction of apoptosis . The threshold effects and toxic or adverse effects observed at high doses highlight the importance of dosage considerations in experimental studies .

Metabolic Pathways

This compound is involved in metabolic pathways that include its conjugation with glutathione by glutathione S-transferase . This reaction results in the formation of a glutathione conjugate that is more water-soluble and can be excreted from the cell. The compound also affects metabolic flux and metabolite levels by inducing oxidative stress and altering the redox state of the cell . The involvement of this compound in these metabolic pathways is crucial for its detoxification and removal from the body .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through interactions with transporters and binding proteins . The compound can be taken up by cells and localized to specific compartments, where it exerts its effects. The distribution of this compound within the cell can influence its localization and accumulation, affecting its activity and function .

Subcellular Localization

The subcellular localization of this compound is influenced by targeting signals and post-translational modifications that direct it to specific compartments or organelles . The compound can be localized to the cytoplasm, where it interacts with glutathione S-transferase and other biomolecules involved in detoxification . The localization of this compound within the cell can affect its activity and function, influencing its overall impact on cellular processes .

Comparison with Similar Compounds

Properties

IUPAC Name

2-chloro-1,4-dinitrobenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H3ClN2O4/c7-5-3-4(8(10)11)1-2-6(5)9(12)13/h1-3H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OEZJLUBWUDVTSS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1[N+](=O)[O-])Cl)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H3ClN2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80210923
Record name Benzene, 2-chloro-1,4-dinitro-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80210923
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

202.55 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

619-16-9
Record name 2-Chloro-1,4-dinitrobenzene
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=619-16-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-Chloro-1,4-dinitrobenzene
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000619169
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Benzene,4-dinitro-
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=154554
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Record name Benzene, 2-chloro-1,4-dinitro-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80210923
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-CHLORO-1,4-DINITROBENZENE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/6TGA767QWV
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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